5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[221]hept-2-ene is an organic compound that features a bicyclic structure with a prop-2-yn-1-yloxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene typically involves the reaction of a bicyclo[2.2.1]hept-2-ene derivative with a prop-2-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds via nucleophilic substitution, where the prop-2-yn-1-yl group is introduced to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yloxy group, where nucleophiles such as amines or thiols can replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the prop-2-yn-1-yloxy group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bicyclic structure provides rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]heptane: Similar structure but lacks the double bond in the bicyclic ring.
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-yne: Contains a triple bond in the bicyclic ring instead of a double bond.
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ol: Contains a hydroxyl group instead of the double bond.
Uniqueness
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene is unique due to its combination of a bicyclic structure with a prop-2-yn-1-yloxy group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114640-63-0 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-(1-prop-2-ynoxyethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C12H16O/c1-3-6-13-9(2)12-8-10-4-5-11(12)7-10/h1,4-5,9-12H,6-8H2,2H3 |
InChI Key |
RMWHEWCVHKHSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CC1C=C2)OCC#C |
Origin of Product |
United States |
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